molecular formula C21H22ClN3 B12895972 N-(1-(4-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine CAS No. 675133-20-7

N-(1-(4-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine

Cat. No.: B12895972
CAS No.: 675133-20-7
M. Wt: 351.9 g/mol
InChI Key: AHBYTGBWKOEDEE-UHFFFAOYSA-N
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Description

N-(1-(4-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-(4-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

675133-20-7

Molecular Formula

C21H22ClN3

Molecular Weight

351.9 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]isoquinolin-5-amine

InChI

InChI=1S/C21H22ClN3/c22-18-8-6-16(7-9-18)14-25-12-2-4-19(15-25)24-21-5-1-3-17-13-23-11-10-20(17)21/h1,3,5-11,13,19,24H,2,4,12,14-15H2

InChI Key

AHBYTGBWKOEDEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC3=CC=CC4=C3C=CN=C4

Origin of Product

United States

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